Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-
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Overview
Description
Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired triazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted triazolopyrimidine derivatives.
Scientific Research Applications
Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- can be compared with other similar compounds, such as:
1,2,4-Triazolopyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazoles: Another class of heterocyclic compounds with diverse pharmacological properties.
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- lies in its specific structure and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
CAS No. |
99934-01-7 |
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Molecular Formula |
C17H11N5O |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
phenyl-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)methanone |
InChI |
InChI=1S/C17H11N5O/c23-16(12-7-3-1-4-8-12)14-15-17(19-11-18-14)22(21-20-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
MTWMTEHBQGSEMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=NC=N2)N(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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